molecular formula C15H23N3OS B5716983 N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide

N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide

Cat. No.: B5716983
M. Wt: 293.4 g/mol
InChI Key: UJEGVQOJQVTWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C15H23N3OS and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is 293.15618354 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H23N3OS
  • Molecular Weight : 293.4 g/mol

The structure features a piperazine ring substituted with a 3,5-dimethylphenyl group and a 2-hydroxyethyl group. This unique configuration may influence its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of carbonic anhydrases (CAs), which are crucial in various physiological processes including acid-base balance and fluid secretion. Research indicates that derivatives of piperazine can inhibit multiple isoforms of human carbonic anhydrases (hCAs), suggesting potential applications in treating conditions like glaucoma and cancer .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of piperazine derivatives. For instance, compounds similar to this compound have shown efficacy against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The presence of specific functional groups, such as hydroxyl or carboxamido groups, significantly enhances antimicrobial activity .

Antitumor Activity

Research has also pointed to the potential antitumor effects of piperazine derivatives. In vitro studies demonstrated that certain modified piperazines exhibited cytotoxicity against cancer cell lines, including HepG2 cells. The IC50 values observed suggest that these compounds could be further developed as anticancer agents .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study reported that compounds with similar structures showed significant antimicrobial activity against several bacterial strains. The effectiveness was notably enhanced by specific substituents on the phenyl ring .
Inhibition of Carbonic Anhydrases A series of piperazine derivatives were synthesized and tested for their inhibitory effects on hCAs. The results indicated that modifications at the nitrogen atoms could lead to increased potency against multiple isoforms .
Cytotoxicity Studies In vitro assays revealed that certain derivatives exhibited potent cytotoxic effects against liver cancer cells (HepG2), with some compounds showing IC50 values as low as 20.2 µg/ml .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-12-9-13(2)11-14(10-12)16-15(20)18-5-3-17(4-6-18)7-8-19/h9-11,19H,3-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEGVQOJQVTWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.